molecular formula C6H13NO3S B2566791 N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide CAS No. 2197713-49-6

N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide

Cat. No. B2566791
CAS RN: 2197713-49-6
M. Wt: 179.23
InChI Key: LTMSJQWIGRNNTA-UHFFFAOYSA-N
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Description

“N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide” is a chemical compound. Cycloalkanes, such as the cyclobutyl group in this compound, are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Scientific Research Applications

Sulfonamide Modifications and Applications

Sulfonamide compounds, including N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide, play a significant role in pharmaceutical chemistry due to their versatility and the range of biological activities they exhibit. The modification of sulfonamide groups and their incorporation into various chemical structures can lead to enhanced biological properties, including antibacterial, antiviral, and anticancer activities.

Chemical Stability and Modification : Sulfonamides, by virtue of their sulfonamide group, offer a stable platform for chemical modifications. This stability is crucial for developing pharmaceutical agents that can withstand metabolic processes while retaining their therapeutic effects. Chemical modification strategies may include altering the hydroxycyclobutyl and methylmethanesulfonamide portions to improve solubility, efficacy, or reduce toxicity (Bruggen, 2009; Gulcin & Taslimi, 2018).

Biological Interactions and Applications : The biological interactions of sulfonamides are of particular interest. Sulfonamide compounds can inhibit various enzymes and receptors, making them valuable in treating diseases. For example, sulfonamide derivatives have been explored for their antibacterial properties and as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes (Gulcin & Taslimi, 2018). Their modification can lead to novel treatments for conditions such as glaucoma, hypertension, and certain types of cancer.

Environmental and Industrial Applications : Beyond pharmaceuticals, sulfonamide modifications have applications in environmental and industrial contexts. For instance, the development of sulfonamide-containing polymers for filtration membranes demonstrates the utility of these compounds in water treatment technologies. These membranes can selectively remove contaminants, highlighting the potential of sulfonamide modifications for creating materials with specific chemical and physical properties (Bruggen, 2009).

properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-7(11(2,9)10)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMSJQWIGRNNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide

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